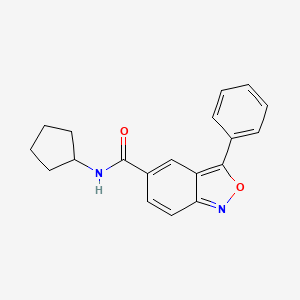

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(20-15-8-4-5-9-15)14-10-11-17-16(12-14)18(23-21-17)13-6-2-1-3-7-13/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPMQTPUFBRWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve well-organized synthetic methodologies that ensure high yield and purity. These methods may include the use of advanced catalytic systems and eco-friendly pathways to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives with potential biological activities.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable tool for studying these biological processes.

Medicine: Due to its diverse biological activities, the compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cancer cell signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Variations

- Benzoxazole vs. Thiophene/Thiazole/Pyrazole :

The benzoxazole core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions, whereas thiophene (GSK2830371) and thiazole (Compound 50) cores introduce sulfur atoms that may alter electronic properties and solubility. Pyrazole derivatives like DPC423 () leverage nitrogen-rich cores for hydrogen bonding, critical for enzyme inhibition (e.g., factor Xa) .

Substituent Effects on Pharmacokinetics

- Cyclopentyl vs. Hexahydrocinnolin (BG14891): The cyclopentyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and metabolic stability.

- Fluorophenyl (Compound 50) vs. Phenyl: The 3-fluorophenyl group in Compound 50 () enhances binding affinity through electronegative effects and metabolic resistance, a feature absent in the non-fluorinated phenyl group of the target compound .

Biological Activity

N-Cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound within the benzoxazole family, notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

1. Overview of Biological Activity

The compound exhibits a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications include:

- Antimicrobial Activity : Effective against various microbial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on several cancer cell lines.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Cell Signaling Interference : It can disrupt signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

3.1 Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.76 | Induces apoptosis |

| HepG2 (Liver Cancer) | 10.50 | Growth inhibition |

| A549 (Lung Cancer) | 9.27 | Cytotoxic effects observed |

These findings indicate that this compound has significant potential as an anticancer agent due to its selective cytotoxicity towards tumor cells .

3.2 Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies indicate that it selectively inhibits Gram-positive bacteria while exhibiting moderate effects against Gram-negative strains. This selectivity suggests potential for developing targeted antimicrobial therapies .

4.1 Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on a panel of human tumor cell lines:

- Methodology : The study utilized MTT assays to assess cell viability post-treatment.

- Results : The compound displayed significant cytotoxic effects with IC50 values ranging from 2.76 μM to 10.50 μM across different cell lines.

This study underscores the compound's potential as a lead candidate for further development in cancer therapeutics .

Another investigation focused on understanding the mechanism by which the compound exerts its biological effects. Key findings include:

- Apoptosis Induction : Flow cytometry revealed that the compound triggers apoptosis in cancer cells through caspase activation.

- Cell Cycle Arrest : The compound was found to induce G1 phase arrest in MCF-7 cells, indicating its role in halting cancer cell proliferation.

These insights are crucial for elucidating how this compound can be optimized for therapeutic use .

5. Conclusion and Future Directions

This compound demonstrates significant promise as a multifunctional agent with antimicrobial and anticancer properties. Future research should focus on:

- Mechanistic Studies : Further elucidating the pathways involved in its biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structural Modifications : Investigating derivatives that may enhance potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step reactions involving cyclization and amidation. A common approach involves:

Cyclopentyl group introduction : Reacting 3-phenyl-2,1-benzoxazole-5-carboxylic acid with cyclopentylamine using coupling agents like EDCI/HOBt in dichloromethane at 0–5°C.

Amidation : Optimizing stoichiometry and solvent polarity (e.g., DMF vs. THF) to prevent side reactions.

Key factors affecting yield include:

- Temperature : Lower temperatures (e.g., 0°C) reduce racemization during amidation .

- Catalyst selection : Use of DMAP accelerates coupling efficiency .

Table 1 : Example reaction conditions from analogous benzoxazole syntheses:

| Step | Reagents | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| 1 | EDCI, HOBt, DIPEA | DCM | 0°C | 72 |

| 2 | Cyclopentylamine | DMF | RT | 85 |

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography remains the gold standard. Key steps include:

Data collection : Use synchrotron radiation for high-resolution diffraction.

Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

Visualization : ORTEP-III generates thermal ellipsoid plots to assess bond angles and torsional strain .

Common challenges:

- Disorder in cyclopentyl groups : Resolved via iterative refinement with restraints on bond lengths .

Advanced Research Questions

Q. How can contradictory NMR and mass spectrometry data be resolved for this compound?

Discrepancies often arise from:

- Tautomerism : The benzoxazole ring may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify equilibrium states.

- Ionization in MS : Adduct formation (e.g., Na⁺/K⁺) complicates molecular ion detection. Employ high-resolution ESI-MS with deuterated solvents to suppress adducts .

Methodological workflow :

Compare experimental NMR with DFT-calculated chemical shifts.

Validate purity via HPLC coupled with charged aerosol detection (CAD) .

Q. What strategies optimize bioactivity assays for this compound?

Target selection : Screen against enzymes like factor Xa (fXa) due to structural similarities to pyrazole-based inhibitors (e.g., DPC423) .

Assay design :

- Use fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) for real-time fXa inhibition kinetics.

- Adjust pH to 7.4 (physiological conditions) to mimic in vivo activity .

Data normalization : Include positive controls (e.g., rivaroxaban) to calibrate IC₅₀ values.

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing benzoxazole moiety directs electrophilic substitution to the 5-position. Computational studies (e.g., DFT) reveal:

- NBO analysis : The carboxamide group’s lone pairs stabilize transition states in Suzuki-Miyaura couplings.

- Steric effects : The cyclopentyl group hinders ortho-substitution, favoring para-selectivity .

Table 2 : Substituent effects on reaction outcomes:

| Substituent | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| -NO₂ | Buchwald-Hartwig | 68 | High |

| -OCH₃ | Ullmann | 54 | Moderate |

Q. What crystallographic techniques address polymorphism in this compound?

PXRD screening : Identify polymorphs via solvent-drop grinding with 20 solvents.

DSC/TGA : Correlate thermal events (e.g., melting points) with polymorph stability.

Synchrotron radiation : Resolve subtle lattice differences using <1 Å resolution data .

Q. How can synthetic byproducts be characterized and minimized?

Common byproducts include:

- Uncyclized intermediates : Detect via LC-MS and suppress using acidic cyclization conditions (e.g., H₂SO₄ in ethanol) .

- Diastereomers : Chiral HPLC with amylose columns resolves enantiomeric excess.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Contradictions arise from:

Q. Why do computational models sometimes mispredict the compound’s logP values?

Limitations include:

- Implicit solvation models : Overlook specific hydrogen bonds with cyclopentyl groups.

- Force field inaccuracies : Use MD simulations with explicit water molecules for better agreement .

Q. How to validate in silico docking results with experimental bioactivity data?

Ensemble docking : Account for protein flexibility using multiple receptor conformations.

MM-PBSA/GBSA : Calculate binding free energies to correlate with IC₅₀ values .

Mutations : Test key residues (e.g., S214 in fXa) to confirm docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.